BI-9627: A Potent and Selective Chemical Probe for Elucidating the Role of the Na+/H+ Exchanger 1 (NHE1)
BI-9627: A Potent and Selective Chemical Probe for Elucidating the Role of the Na+/H+ Exchanger 1 (NHE1)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Na+/H+ exchanger isoform 1 (NHE1) is a ubiquitously expressed transmembrane protein crucial for the regulation of intracellular pH (pHi) and cell volume. Its involvement in various pathophysiological processes, including cardiac ischemia-reperfusion injury, hypertrophy, and cancer, has made it an attractive therapeutic target. BI-9627 has emerged as a highly potent and selective chemical probe for studying the physiological and pathological roles of NHE1. This technical guide provides a comprehensive overview of BI-9627, including its synthesis, in vitro and in vivo characterization, detailed experimental protocols, and its application in delineating NHE1-mediated signaling pathways.
Introduction to BI-9627
BI-9627, chemically known as N-[4-(1-acetyl-piperidin-4-yl)-3-trifluoromethyl-benzoyl]-guanidine, is a potent inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1).[1][2] It was developed as a derivative of the NHE1 inhibitor sabiporide, with modifications aimed at improving potency, selectivity, and pharmacokinetic properties for chronic dosing.[1] BI-9627 serves as an invaluable tool for researchers to investigate the multifaceted functions of NHE1 in both normal physiology and various disease states. A structurally similar but inactive analog, BI-0054, is available as a negative control for in vitro and in vivo experiments.[1]
Synthesis of BI-9627
The synthesis of BI-9627 (referred to as compound 60 in the primary literature) involves a multi-step process starting from commercially available materials. A detailed synthetic scheme is provided in the seminal publication by Huber et al. (2012). The key steps involve the formation of a benzoylguanidine moiety, a common feature in many NHE1 inhibitors.
In Vitro Characterization
The in vitro activity and selectivity of BI-9627 have been extensively characterized using various cellular and biochemical assays.
Potency and Selectivity
BI-9627 demonstrates high potency for NHE1 with good selectivity over other NHE isoforms.[1]
| Parameter | BI-9627 | BI-0054 (Negative Control) | Reference |
| NHE1 IC50 (pHi change assay) | 6 nM | > 10,000 nM | [1] |
| NHE1 IC50 (human platelet swelling assay) | 31 nM | > 10,000 nM | [1] |
| NHE2 IC50 | >30-fold selectivity vs NHE1 | > 10,000 nM | [1] |
| NHE3 IC50 | No measurable activity | > 10,000 nM | [1] |
Off-Target Profiling
To ensure its utility as a specific chemical probe, BI-9627 has been screened against a panel of other potential targets.
| Assay | Result | Reference |
| hERG Inhibition | Low potency | [1] |
| CYP450 Inhibition | Low potential for drug-drug interactions | [1] |
| Eurofins Safety Panel 44™ | No strong hits at 10 µM | [1] |
| PRESTO-TANGO GPCR screen (315 targets) | Significant inhibition of DAT (78%), Alpha1D (50%), and modulation of 5HT2A (-23%) at 10 µM | [1] |
In Vivo Characterization
BI-9627 exhibits excellent pharmacokinetic properties in preclinical species, making it suitable for in vivo studies.
Pharmacokinetics
| Species | Parameter | Value | Reference |
| Rat | Clearance | Data not publicly available | |
| Volume of Distribution | Data not publicly available | ||
| Half-life | Data not publicly available | ||
| Oral Bioavailability | Data not publicly available | ||
| Dog | Clearance | Data not publicly available | |
| Volume of Distribution | Data not publicly available | ||
| Half-life | Data not publicly available | ||
| Oral Bioavailability | Data not publicly available |
In Vivo Efficacy
BI-9627 has demonstrated significant cardioprotective effects in a rat model of myocardial infarction.[1]
NHE1 Signaling Pathways
NHE1 is a central regulator of intracellular pH and is involved in a complex network of signaling pathways that control cell proliferation, migration, and survival.
Caption: Simplified overview of NHE1 signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the successful application of BI-9627 in research.
Intracellular pH (pHi) Measurement Assay
This assay is fundamental for assessing the inhibitory activity of compounds on NHE1.
Caption: Workflow for the intracellular pH (pHi) measurement assay.
Protocol:
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Cell Culture: Plate cells (e.g., CHO cells stably expressing human NHE1) in 96-well black-walled, clear-bottom plates and grow to confluence.
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Dye Loading: Wash cells with a sodium-free buffer and then incubate with the pH-sensitive fluorescent dye BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester) at 37°C.[3][4]
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Washing: Gently wash the cells with sodium-free buffer to remove extracellular dye.
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Acidification: Induce intracellular acidification by adding a pre-pulse of NH4Cl followed by its removal and replacement with a sodium-free buffer.
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Initiation of Recovery: Add a sodium-containing buffer with or without varying concentrations of BI-9627 to initiate pHi recovery.
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Fluorescence Measurement: Immediately measure the fluorescence intensity at dual excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm) using a fluorescence plate reader.[3]
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Data Analysis: Calculate the ratio of the fluorescence intensities (490/440 nm) and normalize the data to determine the rate of pHi recovery. Calculate IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.
Human Platelet Swelling Assay
This assay provides a functional measure of NHE1 activity.
Protocol:
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Platelet-Rich Plasma (PRP) Preparation: Isolate PRP from fresh human blood collected in acid-citrate-dextrose (ACD) tubes by centrifugation at a low speed.
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Platelet Isolation: Pellet the platelets from the PRP by centrifugation at a higher speed and resuspend them in a suitable buffer.
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Compound Incubation: Incubate the platelet suspension with various concentrations of BI-9627 or vehicle control.
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Induction of Swelling: Induce platelet swelling by adding a hypertonic solution (e.g., NaCl).
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Measurement of Swelling: Monitor the change in light absorbance or scattering over time using a spectrophotometer or a dedicated aggregometer. A decrease in absorbance indicates platelet swelling.
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Data Analysis: Determine the rate of swelling and calculate the percent inhibition for each concentration of BI-9627. Calculate the IC50 value from the concentration-response curve.
In Vivo Rat Model of Myocardial Infarction
This model is used to assess the cardioprotective effects of BI-9627.
Caption: Experimental workflow for the rat myocardial infarction model.
Protocol:
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Animal Preparation: Anesthetize male Sprague-Dawley or Wistar rats and place them on a ventilator.
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Surgical Procedure: Perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery to induce ischemia.
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Drug Administration: Administer BI-9627 (e.g., via intravenous infusion or incorporated into the diet) either before ischemia (pre-treatment) or at the onset of reperfusion.
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Reperfusion: After the ischemic period (e.g., 30-45 minutes), remove the ligature to allow for reperfusion.
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Endpoint Measurement: After a period of reperfusion (e.g., 24 hours to several weeks), assess cardiac function (e.g., by echocardiography) and determine the infarct size (e.g., using TTC staining).
hERG Electrophysiology Assay
This assay is crucial for assessing the potential for off-target cardiac liability.
Protocol:
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Cell Culture: Use a stable cell line (e.g., HEK293 or CHO) expressing the human hERG potassium channel.
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Electrophysiology: Perform whole-cell patch-clamp recordings to measure hERG currents.
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Voltage Protocol: Apply a specific voltage-clamp protocol to elicit and measure the hERG tail current.
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Compound Application: Perfuse the cells with increasing concentrations of BI-9627.
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Data Analysis: Measure the inhibition of the hERG tail current at each concentration and calculate the IC50 value.
CYP450 Inhibition Assay
This assay evaluates the potential for drug-drug interactions.
Protocol:
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Incubation: Incubate human liver microsomes with a panel of specific CYP450 isoform probe substrates in the presence of varying concentrations of BI-9627 and an NADPH-generating system.
-
Metabolite Quantification: After a set incubation time, stop the reaction and quantify the formation of the specific metabolite for each CYP isoform using LC-MS/MS.
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Data Analysis: Determine the percent inhibition of each CYP isoform at each BI-9627 concentration and calculate the IC50 values.
Conclusion
BI-9627 is a well-characterized, potent, and selective chemical probe for the Na+/H+ exchanger 1. Its favorable in vitro and in vivo properties make it an essential tool for investigating the diverse biological roles of NHE1. The detailed protocols and signaling pathway information provided in this guide are intended to facilitate the effective use of BI-9627 by researchers in academia and industry, ultimately advancing our understanding of NHE1-related pathologies and aiding in the development of novel therapeutics.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. N-(4-(1-acetyl-piperidin-4-yl)-3-trifluoromethylbenzoyl)guanidine | C16H19F3N4O2 | CID 51031001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
